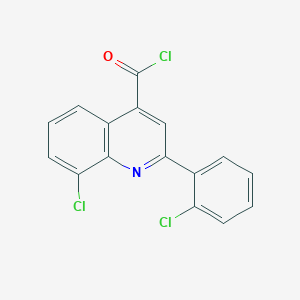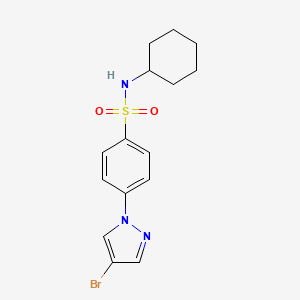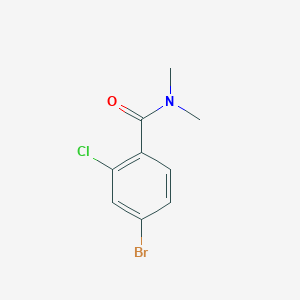
8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride
説明
8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride, otherwise known as this compound, is an organochlorine compound and member of the quinoline family of compounds. It is a white, crystalline solid with a melting point of 89-93 °C. This compound is used in various scientific and industrial applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a dye in the textile industry.
科学的研究の応用
1. Structural and Optical Properties in Dye and Film Applications
8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride, a derivative of quinoline, has been studied for its structural and optical properties. These properties are particularly significant in the context of dye and thin film applications. For instance, the structural parameters of quinoline derivatives, including their molecular structure, spectroscopic characterization, and electronic interactions, are crucial for understanding their potential applications in fields like dye synthesis and optical material development (Wazzan, Al-Qurashi, & Faidallah, 2016).
2. Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been explored, highlighting their potential in developing new antimicrobial agents. Research into the synthesis and characterization of metal chelates of quinoline derivatives has shown promising results in this regard (Patel & Singh, 2009).
3. Photovoltaic Properties and Electronic Transition Analysis
The photovoltaic properties of quinoline derivatives, including this compound, have been investigated, particularly for their use in organic–inorganic photodiode fabrication. Studies have focused on the absorbance, energy band diagrams, and electrical properties of these compounds, highlighting their potential in the field of photovoltaics and electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
4. Catalytic and Reaction Mechanisms
The role of quinoline in the ligand substitution reactions of platinum(II) complexes has been studied to understand the electronic and π-conjugation roles of quinoline. This research is essential for advancing the understanding of catalytic processes and reaction mechanisms in chemistry (Kinunda & Jaganyi, 2014).
5. Synthesis of Novel Compounds
Research has also been conducted on the synthesis of new compounds involving quinoline derivatives. This includes exploring novel synthetic pathways and understanding the structural implications of these new compounds, which can have applications in various chemical and pharmaceutical contexts (Kurasawa et al., 1987).
特性
IUPAC Name |
8-chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO/c17-12-6-2-1-4-10(12)14-8-11(16(19)21)9-5-3-7-13(18)15(9)20-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPRQGVAXSEWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001199226 | |
| Record name | 8-Chloro-2-(2-chlorophenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160263-59-1 | |
| Record name | 8-Chloro-2-(2-chlorophenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(2-chlorophenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1420523.png)


